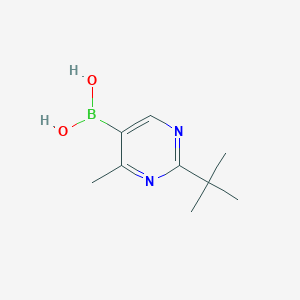![molecular formula C12H16O2 B11904766 2-[(1,2,3,4-Tetrahydronaphthalen-1-yl)oxy]ethan-1-ol CAS No. 662139-08-4](/img/structure/B11904766.png)
2-[(1,2,3,4-Tetrahydronaphthalen-1-yl)oxy]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)ethanol is an organic compound with the molecular formula C12H16O2 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)ethanol typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)ethanol can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)acetone.
Reduction: Formation of 2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,2,3,4-Tetrahydronaphthalen-6-yl)acetic acid
- (6-Methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)acetic acid
- N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide
Uniqueness
2-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)ethanol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological systems in distinct ways
Properties
CAS No. |
662139-08-4 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-1-yloxy)ethanol |
InChI |
InChI=1S/C12H16O2/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12-13H,3,5,7-9H2 |
InChI Key |
ZFWHXSWANXWSPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



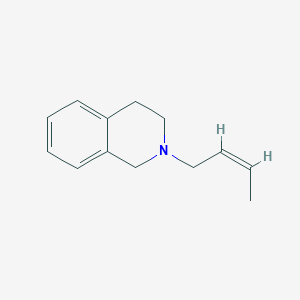

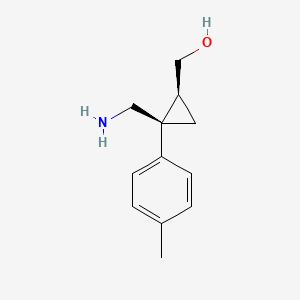
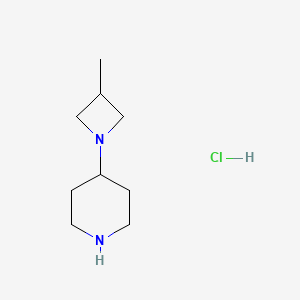
![6-(Aminomethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B11904725.png)
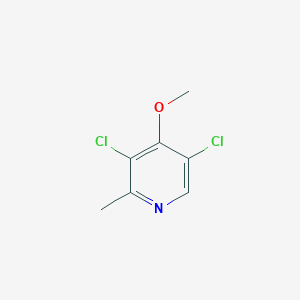


![Methyl 3-amino-2-[(oxolan-3-yl)methyl]propanoate](/img/structure/B11904738.png)
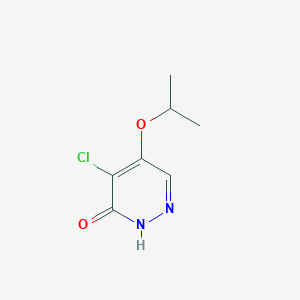
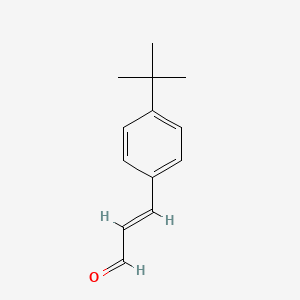
![5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11904761.png)
